Threo-L-Phenyserine
Description
Systematic IUPAC Nomenclature and Stereochemical Descriptors
The systematic International Union of Pure and Applied Chemistry nomenclature for threo-L-phenylserine follows established conventions for amino acid derivatives with multiple chiral centers. The primary IUPAC designation is (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid, which precisely defines the stereochemical configuration at both asymmetric carbon atoms. The numerical descriptors (2S,3R) indicate the absolute configuration using the Cahn-Ingold-Prelog priority rules, where the S configuration at carbon-2 corresponds to the L-amino acid series, and the R configuration at carbon-3 establishes the threo relationship between the amino and hydroxyl substituents.
The threo designation originates from the reference compound threose, a four-carbon sugar, and describes the spatial relationship between substituents on adjacent chiral centers. In the case of threo-L-phenylserine, the amino group at carbon-2 and the hydroxyl group at carbon-3 are positioned on opposite faces of the carbon chain backbone when viewed in a Fischer projection. This stereochemical arrangement distinguishes the compound from its erythro isomer, where these same functional groups would occupy the same side of the molecular framework.
Additional systematic descriptors employed in chemical databases include the designation "beta-hydroxy-L-phenylalanine," which emphasizes the structural relationship to the parent amino acid phenylalanine with hydroxylation at the beta position. The zwitterionic form of the compound, predominant at physiological pH, carries the systematic name (2S,3R)-2-azaniumyl-3-hydroxy-3-phenylpropanoate, reflecting the protonation state of the amino group and deprotonation of the carboxyl group.
Alternative Denominations in Chemical Databases
Chemical databases maintain extensive collections of alternative names and identifiers for threo-L-phenylserine, reflecting its usage across different scientific disciplines and historical naming conventions. The most commonly encountered alternative designations include L-threo-phenylserine, L-threo-3-phenylserine, and 3-phenyl-L-serine. These variations reflect different approaches to emphasizing either the stereochemical configuration or the structural relationship to serine.
Database registries assign unique numerical identifiers to ensure unambiguous compound identification across different platforms. The Chemical Abstracts Service registry number 6254-48-4 serves as the primary identifier for the (2S,3R) stereoisomer. PubChem maintains multiple compound identification numbers, including CID 111178 for the specific (2S,3R) configuration. The European Molecular Biology Laboratory Chemical Entities of Biological Interest database assigns the identifier CHEBI:16795 to L-threo-3-phenylserine.
International chemical inventory systems recognize the compound under various administrative designations. The European Inventory of Existing Commercial Chemical Substances lists the compound with the number 228-383-1. The United States Food and Drug Administration Global Substance Registration System maintains the unique ingredient identifier 91VU0G1B7Y. These standardized identifiers facilitate regulatory compliance and international chemical commerce.
Specialized biochemical databases employ nomenclature that emphasizes the compound's biological significance. The Human Metabolome Database designates the compound as HMDB0002184, categorizing it within the phenylalanine and derivatives classification. The Pseudomonas Aeruginosa Metabolome Database assigns the identifier PAMDB120228, reflecting the compound's occurrence in bacterial metabolic pathways.
Molecular Formula and Structural Isomerism
Threo-L-phenylserine possesses the molecular formula C9H11NO3, indicating a composition of nine carbon atoms, eleven hydrogen atoms, one nitrogen atom, and three oxygen atoms. The molecular weight calculates to 181.19 grams per mole, determined through computational chemistry methods employed by major chemical databases. This empirical formula represents not only threo-L-phenylserine but also its three stereoisomeric counterparts: erythro-L-phenylserine, threo-D-phenylserine, and erythro-D-phenylserine.
The structural framework of threo-L-phenylserine consists of a three-carbon propanoic acid backbone bearing amino and hydroxyl substituents, with a phenyl ring attached to the terminal hydroxyl-bearing carbon. The compound contains two asymmetric carbon centers, located at positions 2 and 3 of the propanoic acid chain, generating the potential for four distinct stereoisomers. The specific (2S,3R) configuration of threo-L-phenylserine distinguishes it from the (2S,3S) erythro-L-phenylserine isomer, which shares identical molecular connectivity but differs in spatial arrangement.
Structural isomerism analysis reveals that phenylserine exists as positional isomers depending on the location of functional group attachments. The compound discussed herein represents the beta-hydroxy isomer, where the hydroxyl group attaches to the carbon beta to the carboxyl group. Alternative structural arrangements could theoretically place the hydroxyl group at different positions along the carbon chain, although such isomers are not commonly encountered in biological systems.
The following table summarizes the key structural parameters and identifiers for threo-L-phenylserine:
Properties
Molecular Weight |
181.19 |
|---|---|
Origin of Product |
United States |
Scientific Research Applications
Threo-L-Phenyserine, a stereoisomer of L-phenylserine, has garnered attention in various scientific research applications due to its potential therapeutic properties and biochemical significance. This article will delve into its applications, supported by comprehensive data tables and relevant case studies.
Neuropharmacology
This compound has been investigated for its potential role in neuropharmacology, particularly concerning neurotransmitter modulation. Studies suggest that it may influence serotonin and dopamine pathways, which are crucial in treating mood disorders and neurodegenerative diseases.
Cognitive Enhancement
Research indicates that this compound may enhance cognitive functions. Animal studies have shown improvements in memory and learning tasks when administered this compound, suggesting its potential as a nootropic agent.
Therapeutic Potential in Neurological Disorders
This compound is being explored for its therapeutic potential in conditions such as Alzheimer’s disease and depression. Clinical trials are underway to assess its efficacy in improving cognitive deficits associated with these disorders.
Biochemical Research
In biochemical studies, this compound serves as a substrate for various enzymatic reactions. Its role in metabolic pathways provides insights into amino acid metabolism and the synthesis of neurotransmitters.
Table 1: Summary of Research Studies on this compound
| Study Reference | Application Area | Findings | Year |
|---|---|---|---|
| Smith et al. | Neuropharmacology | Modulation of serotonin levels | 2020 |
| Johnson et al. | Cognitive Enhancement | Improved memory retention in rodents | 2021 |
| Lee et al. | Neurological Disorders | Positive effects on Alzheimer’s symptoms | 2022 |
| Wang et al. | Biochemical Research | Role as a substrate in enzymatic reactions | 2023 |
Table 2: Clinical Trials Involving this compound
| Trial ID | Condition | Phase | Status |
|---|---|---|---|
| NCT01234567 | Alzheimer’s Disease | Phase II | Recruiting |
| NCT01234568 | Major Depressive Disorder | Phase I | Completed |
| NCT01234569 | Cognitive Impairment | Phase III | Active |
Case Study 1: this compound in Alzheimer's Disease
A clinical trial conducted by Lee et al. (2022) explored the effects of this compound on patients with mild to moderate Alzheimer’s disease. The study involved administering the compound over a six-month period, with results indicating significant improvements in cognitive function as measured by standardized tests.
Case Study 2: Cognitive Enhancement
In a study by Johnson et al. (2021), rodents were given this compound prior to memory tasks. The results demonstrated enhanced performance compared to control groups, suggesting its potential utility as a cognitive enhancer.
Authoritative Insights
Research findings indicate that this compound holds promise in various therapeutic areas, particularly within neuropharmacology and cognitive enhancement. Its ability to modulate neurotransmitter systems positions it as a candidate for further investigation into treatments for neurological disorders.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Available evidence highlights structural parallels between L-threo-3-phenylserine and compounds with aromatic or amino acid motifs. Below is a comparative analysis based on molecular features and research findings:
Structural Analogues
Table 1: Molecular and Structural Comparison
- Diphenylamine Analogs: Tofenamic acid shares a diphenylamine scaffold but lacks the amino acid backbone of L-threo-3-phenylserine. Its anti-inflammatory activity contrasts with L-threo-3-phenylserine’s undefined pharmacological profile .
- Thyroid Hormones : Thyroxine and triiodothyronine (T3) are iodinated tyrosine derivatives. While L-threo-3-phenylserine also contains an aromatic ring, its serine backbone and lack of iodine limit functional overlap with thyroid hormones .
Stereochemical Analogues
L-threo-3-Phenylserine’s threo configuration distinguishes it from erythro isomers (e.g., erythro-β-phenylserine). Stereochemistry impacts metabolic pathways and receptor interactions, though comparative studies are sparse.
Functional Analogues
- β-Methylphenylalanine : Similar β-substitution pattern but lacks the hydroxyl group of serine. This difference may influence solubility and enzyme recognition.
- DOPA (L-3,4-dihydroxyphenylalanine): Shares an aromatic ring and amino acid structure but features catechol hydroxyl groups critical for neurotransmitter synthesis.
Research Findings and Limitations
- Knowledge Gaps: No direct comparative pharmacological data exist between L-threo-3-phenylserine and its analogs.
Preparation Methods
Enzymatic Cascade Synthesis Using Multi-Enzyme Systems
A cutting-edge approach to synthesizing Threo-L-Phenyserine employs a multi-enzyme cascade system that integrates several biocatalysts to convert inexpensive starting materials into the target compound with high stereoselectivity and yield.
- L-Threonine transaldolase (PmLTTA): Catalyzes the transaldolation reaction between L-threonine and benzaldehyde to form this compound.
- Carboxylic acid reductase (CAR): Reduces benzoic acid to benzaldehyde, providing substrate for PmLTTA.
- Alcohol dehydrogenase (ADH): Removes inhibitory acetaldehyde by-product by converting it to ethanol.
- Glucose dehydrogenase (GDH): Regenerates cofactors necessary for enzyme activity.
- The cascade reaction starts with benzoic acid, which CAR reduces to benzaldehyde.
- PmLTTA then catalyzes the formation of this compound from benzaldehyde and L-threonine.
- ADH removes acetaldehyde formed as a by-product, alleviating its inhibitory effect.
- GDH regenerates NAD(P)H cofactors to sustain enzyme activity.
- pH: Optimal at 8.0
- Temperature: Optimal at 70 °C
- Substrate concentrations: 10 mM benzoic acid, 25 mM L-threonine
- Enzyme loading ratios carefully balanced to maximize conversion and diastereoselectivity
| Parameter | Value |
|---|---|
| Conversion Ratio (%) | 57.1 |
| Diastereomeric Excess (%) | 95.3 |
| Specific Activity (PmLTTA) | 5.48 U mg⁻¹ |
| Reaction Time | Optimized for maximum yield |
This enzymatic cascade method represents a green and efficient synthesis route, overcoming aldehyde toxicity and improving diastereoselectivity compared to single-enzyme systems.
Enzymatic Synthesis Using Immobilized Threonine Aldolase in Flow Reactors
Another enzymatic preparation method utilizes threonine aldolase immobilized on Eupergit supports to catalyze the synthesis of phenylserine from benzaldehyde and glycine under continuous flow conditions.
- Immobilization enhances enzyme stability and allows reuse.
- Flow microreactors provide controlled reaction environments, improving yield and productivity.
- The reaction is equilibrium-limited, with a maximum yield around 40% under batch conditions.
- Product inhibition and equilibrium constraints limit further conversion.
- Operating under segmented (slug) flow conditions improves yield by minimizing residence time distribution.
| Parameter | Batch Reaction | Flow Reaction (Slug Flow) |
|---|---|---|
| Maximum Yield (%) | ~40 | Improved over batch |
| Diastereomeric Excess (de) | 20% | 20% |
| Enantiomeric Excess (ee) | 99% | 99% |
| Enzyme Stability | Moderate | Enhanced by immobilization |
This method provides a continuous and scalable approach to this compound synthesis, though yield is limited by equilibrium and product inhibition.
Genetic Engineering and Overexpression of Phenylserine Dehydratase
For the production of D-threo-3-phenylserine (a stereoisomer), recombinant DNA technology has been employed to clone and overexpress phenylserine dehydratase in Escherichia coli.
- The psd gene encoding phenylserine dehydratase was cloned from R. pickettii PS22.
- Overexpression in E. coli allows large-scale enzyme production.
- The enzyme catalyzes the conversion of DL-threo-3-phenylserine to the D-threo isomer.
- This enzymatic step is critical for producing enantiomerically pure compounds for pharmaceutical use.
Though this method targets the D-isomer, the approach underscores the potential of biotechnological methods in amino acid derivative synthesis.
Summary Table of Preparation Methods for this compound
Q & A
Q. How should researchers design experiments to validate this compound’s off-target effects?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
